molecular formula C16H23NOSi B11847741 Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- CAS No. 516484-49-4

Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-

Cat. No.: B11847741
CAS No.: 516484-49-4
M. Wt: 273.44 g/mol
InChI Key: YYQUZZFRBYNMBP-UHFFFAOYSA-N
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Description

4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is an organic compound with the molecular formula C16H23NOSi. It is a derivative of cyclohexane, featuring a phenyl group, a trimethylsilyloxy group, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the trimethylsilyloxy derivative. Finally, the nitrile group is introduced via a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions, while the nitrile group can act as a hydrogen bond acceptor. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylcyclohexanone
  • 4-Phenylcyclohexanol
  • 4-Phenyl-1-cyclohexanecarbonitrile

Uniqueness

4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H15NOSi
  • Molecular Weight : 233.34 g/mol
  • CAS Number : 12012251

The biological activity of Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has been studied for its role as an inhibitor of Rho-kinase, which is implicated in several cardiovascular and neurological disorders.

Rho-Kinase Inhibition

Rho-kinase (ROCK) plays a crucial role in regulating smooth muscle contraction and cell migration. Inhibition of ROCK has therapeutic potential in treating conditions such as hypertension, heart failure, and neurological disorders. Studies indicate that compounds similar to Cyclohexanecarbonitrile can effectively inhibit ROCK activity, leading to reduced vascular resistance and improved blood flow .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-:

Activity Effect Reference
Rho-Kinase InhibitionDecreased phosphorylation of myosin light chain
Antioxidant ActivityReduction in oxidative stress markers
Neuroprotective EffectsProtection against neuronal degeneration

Cardiovascular Applications

A study highlighted the use of Rho-kinase inhibitors in managing pulmonary hypertension. Cyclohexanecarbonitrile was shown to lower pulmonary arterial pressure in animal models, suggesting its potential utility in treating this condition .

Neurological Implications

Research has also indicated that compounds with similar structures exhibit neuroprotective properties. In vitro studies demonstrated that Cyclohexanecarbonitrile could protect neuronal cells from apoptosis induced by oxidative stress . This finding opens avenues for its application in neurodegenerative diseases such as Alzheimer’s.

Safety and Toxicity

Despite its promising biological activities, safety assessments are critical. Preliminary toxicity studies suggest that while Cyclohexanecarbonitrile exhibits some harmful effects upon inhalation or skin contact, further detailed toxicological evaluations are necessary to establish safe usage parameters .

Properties

CAS No.

516484-49-4

Molecular Formula

C16H23NOSi

Molecular Weight

273.44 g/mol

IUPAC Name

4-phenyl-1-trimethylsilyloxycyclohexane-1-carbonitrile

InChI

InChI=1S/C16H23NOSi/c1-19(2,3)18-16(13-17)11-9-15(10-12-16)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3

InChI Key

YYQUZZFRBYNMBP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CCC(CC1)C2=CC=CC=C2)C#N

Origin of Product

United States

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